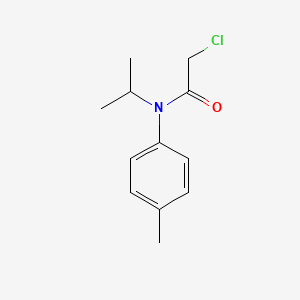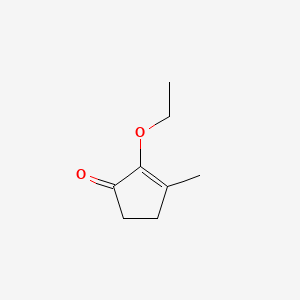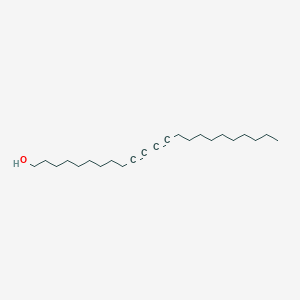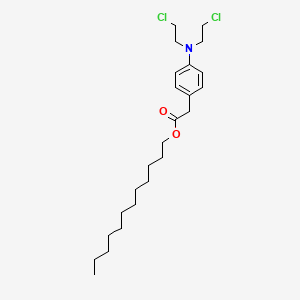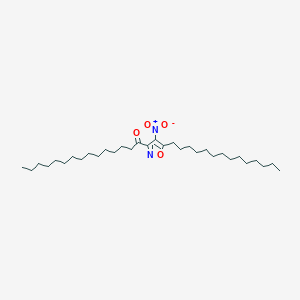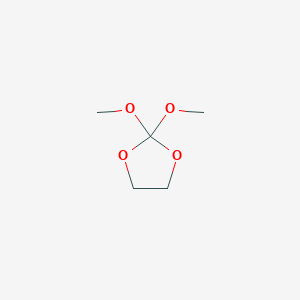
2,2-Dimethoxy-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethoxy-1,3-dioxolane is an organic compound with the molecular formula C5H10O2. It is a cyclic acetal derived from the reaction of acetone with ethylene glycol. This compound is known for its stability and is often used as a protecting group for carbonyl compounds in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
2,2-Dimethoxy-1,3-dioxolane can be synthesized through the acetalization of acetone with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. The process involves the same reactants and catalysts but utilizes advanced equipment for better control and efficiency .
化学反应分析
Types of Reactions
2,2-Dimethoxy-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are used.
Major Products
Oxidation: Lactones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
科学研究应用
2,2-Dimethoxy-1,3-dioxolane is widely used in scientific research due to its versatility:
作用机制
The mechanism of action of 2,2-Dimethoxy-1,3-dioxolane primarily involves its role as a protecting group. It forms a stable cyclic acetal with carbonyl compounds, preventing them from undergoing unwanted reactions during synthetic procedures. The protection is typically achieved through acid-catalyzed acetalization, and the protected carbonyl can be regenerated by acid-catalyzed hydrolysis .
相似化合物的比较
Similar Compounds
1,3-Dioxolane: Similar in structure but lacks the two methoxy groups.
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
2,2-Dimethyl-1,3-dioxolane: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
2,2-Dimethoxy-1,3-dioxolane is unique due to its methoxy groups, which provide additional stability and reactivity compared to its analogs. This makes it particularly useful as a protecting group in organic synthesis, offering better protection and easier deprotection under mild conditions .
属性
CAS 编号 |
66747-32-8 |
|---|---|
分子式 |
C5H10O4 |
分子量 |
134.13 g/mol |
IUPAC 名称 |
2,2-dimethoxy-1,3-dioxolane |
InChI |
InChI=1S/C5H10O4/c1-6-5(7-2)8-3-4-9-5/h3-4H2,1-2H3 |
InChI 键 |
XYVVDHQZWOHDPJ-UHFFFAOYSA-N |
规范 SMILES |
COC1(OCCO1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


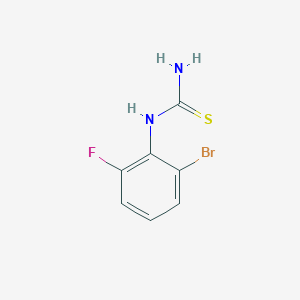
![1,1'-(Propane-2,2-diyl)bis{4-[(2-ethenylphenyl)methoxy]benzene}](/img/structure/B14477576.png)

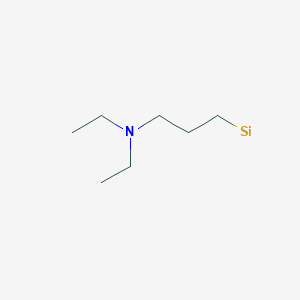

![N'-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide](/img/structure/B14477606.png)
![Benzo[f]quinoline-5,6-dione](/img/structure/B14477615.png)
